2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Descripción

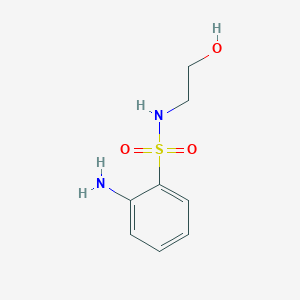

Key physical properties include a density of 1.383 g/cm³, a boiling point of 438.6°C, and a pKa of 10.82 . The compound features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with an amino (-NH₂) group at the 2-position and a 2-hydroxyethyl (-OCH₂CH₂OH) moiety at the N-position. This structure confers moderate hydrophilicity due to the hydroxyl and amino groups, making it distinct from other benzenesulfonamides with more lipophilic substituents.

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUMXNPOCAWORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Nitro Precursor

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is prepared via sulfonylation of ethanolamine with 2-nitrobenzenesulfonyl chloride under basic conditions:

-

Reaction Setup :

-

Ethanolamine is dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction.

-

2-Nitrobenzenesulfonyl chloride is introduced dropwise at 0–5°C to minimize side reactions.

-

-

Workup :

-

The mixture is stirred at room temperature for 4–6 hours.

-

The product is isolated via aqueous extraction, followed by recrystallization from methanol or ethanol.

-

Catalytic Hydrogenation

The nitro group in the precursor is reduced to an amine using hydrogen gas and a palladium catalyst:

-

Conditions :

-

Catalyst : 10% Pd/C (5–10% w/w relative to substrate).

-

Solvent : Methanol or ethanol.

-

Temperature : Room temperature (20–25°C).

-

Pressure : Hydrogen atmosphere (1–3 bar).

-

-

Procedure :

Table 1: Optimization of Reduction Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst Loading | 10% Pd/C (5% w/w) | 10% Pd/C (10% w/w) |

| Solvent | Methanol | Methanol |

| Reaction Time | 6 hours | 2 hours |

| Yield | 95% | 98.7% |

Alternative Synthetic Routes

Direct Sulfonylation of Ethanolamine

While less common, direct coupling of 2-aminobenzenesulfonyl chloride with ethanolamine has been explored. However, this method faces challenges due to the reactivity of the amine group, which may require protection-deprotection strategies:

-

Protection :

Advantage : Avoids isolation of the nitro intermediate.

Limitation : Lower yields (70–75%) due to competing side reactions.

Industrial-Scale Production

Patents describe scaled-up processes using continuous flow reactors to enhance efficiency:

-

Key Features :

-

Catalyst Recycling : Pd/C is recovered via filtration and reused, reducing costs.

-

Solvent Optimization : Ethanol replaces methanol for improved safety and sustainability.

-

Purity Control : Crystallization from ethanol/water mixtures achieves ≥99% purity.

-

Critical Analysis of Methodologies

Catalytic Hydrogenation vs. Chemical Reduction

While catalytic hydrogenation is preferred for its high yield and selectivity, chemical reductants like sodium dithionite (Na₂S₂O₄) or iron/HCl have been tested:

| Reductant | Yield | Purity | Drawbacks |

|---|---|---|---|

| H₂/Pd/C | 98.7% | ≥99% | Requires H₂ handling |

| Na₂S₂O₄ | 80% | 90% | Generates acidic waste |

| Fe/HCl | 65% | 85% | Iron residues complicate purification |

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The compound can be synthesized through the reduction of its nitro precursor.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups onto the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields this compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-amino-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, derivatives of benzenesulfonamide have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis. The compound may also interact with other enzymes and proteins, affecting various biological pathways.

Comparación Con Compuestos Similares

Comparison with Similar Benzenesulfonamide Derivatives

The following table summarizes structural, physicochemical, and biological differences between 2-amino-N-(2-hydroxyethyl)benzenesulfonamide and analogous compounds:

Key Comparison Points:

Lipophilicity and Solubility: The hydroxyethyl group in the target compound enhances hydrophilicity compared to lipophilic substituents like benzyl (), trifluoroethyl (), or chloroethoxy (). However, it is less hydrophilic than derivatives with polar 4-sulfonamide moieties (e.g., compounds 13a–16a in ).

Biological Activity: The target compound’s structural analogs, such as 7q and 7s, exhibit potent CDK2 inhibition (IC₅₀ = 0.7–0.8 nM), attributed to the hydroxyethyl group’s hydrogen-bonding capacity . Pyrazolyl () and piperazine-containing derivatives () may target enzymes or receptors through heterocyclic interactions, differing from the simpler hydroxyethyl-amino substitution.

Synthetic Utility: The target compound’s amino group at the 2-position allows for further functionalization, such as diazotization (seen in ), whereas derivatives like N-benzyl () or trifluoroethyl () are tailored for specific stability or binding profiles.

Structural Diversity: Substituents at the N-position (e.g., hydroxyethyl vs. benzyl) and benzene ring position (e.g., 2-amino vs. 4-amino) significantly alter electronic properties and steric effects, influencing interactions with biological targets .

Actividad Biológica

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is recognized for its biological activity, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_9H_12N_2O_3S

- Molecular Weight : 232.27 g/mol

- CAS Number : 959336-90-4

This compound features an amino group, a hydroxyl group, and a sulfonamide moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that this compound may play a role in cancer treatment. The compound has been utilized in the design of novel cancer drugs, leveraging its ability to inhibit specific cellular pathways involved in tumor growth.

Key Findings:

- Mechanism of Action : The compound exhibits inhibitory effects on key signaling pathways associated with cancer proliferation, particularly through interactions with the Epidermal Growth Factor Receptor (EGFR) .

- Case Studies : In vitro studies demonstrated that derivatives of this compound showed significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 5.33 |

| This compound | MCF-7 | 3.67 |

| This compound | HCT-116 | 2.28 |

Antiviral Activity

The antiviral potential of sulfonamides, including this compound, has been explored against various viral infections. Sulfonamides have shown effectiveness against HIV and other viruses such as Zika and Chikungunya.

Research Insights:

- Influenza Virus Inhibition : A related sulfonamide compound was shown to significantly reduce mRNA levels of the influenza virus in infected cells, suggesting a potential for similar activity in this compound .

- Mechanisms Identified : The antiviral action appears to involve interference with viral entry or replication processes within host cells .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is closely linked to their chemical structure. Modifications to the sulfonamide group can enhance potency and selectivity for specific targets.

SAR Analysis:

- Compounds with varying substituents on the aromatic ring have demonstrated different levels of activity against carbonic anhydrase isoforms, which are implicated in tumorigenesis .

- Molecular docking studies suggest that the binding affinity of these compounds can be optimized by altering substituents to improve interaction with target proteins .

Q & A

Advanced Research Question

- Derivatization : React with aldehydes to form Schiff bases (e.g., via condensation with 2-hydroxybenzaldehyde) for antimicrobial studies .

- Biological Assays :

- Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) using spectrophotometric assays monitoring p-aminobenzoic acid (PABA) incorporation .

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .

What computational approaches are employed to predict the nonlinear optical (NLO) properties of sulfonamide derivatives?

Advanced Research Question

- DFT Calculations : Compute hyperpolarizability (β) and dipole moments using Gaussian or ORCA software. Compare with reference compounds (e.g., urea) .

- Solvent Effects : Apply PCM to model solvent polarity impacts on NLO responses. Correlate with UV-Vis spectral shifts in polar vs. nonpolar solvents .

How do solvent and substituent effects influence the tautomeric equilibrium of sulfonamide derivatives in solution?

Advanced Research Question

- Solvent Polarity : Use NMR titration in solvents of varying polarity (e.g., DMSO, chloroform) to monitor proton exchange. Higher polarity stabilizes ionic forms via solvation .

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro) to the benzene ring to shift equilibrium toward keto-amine forms. Validate via Hammett plots .

What role does this compound play in polymer science or material development?

Advanced Research Question

- Polymer Modification : Incorporate into polyamide backbones via sulfonamide linkages to enhance thermal stability. Characterize via DSC and TGA .

- Surface Functionalization : Graft onto silica nanoparticles (via silanol coupling) for catalytic applications. Confirm via FT-IR and BET surface area analysis .

How can Hinsberg’s reagent distinguish primary, secondary, and tertiary amines in sulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.